molecular formula C11H23N3O2 B1465763 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide CAS No. 1247412-23-2

2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B1465763
CAS No.: 1247412-23-2
M. Wt: 229.32 g/mol
InChI Key: MVHZPDHRMLCIEN-UHFFFAOYSA-N
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Description

2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an acetamide group, and a methoxypropyl side chain, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination using reagents like sodium cyanoborohydride.

    Attachment of the Acetamide Group: The acetamide group can be attached through an acylation reaction using acetic anhydride or acetyl chloride.

    Addition of the Methoxypropyl Side Chain: The methoxypropyl side chain can be introduced through an alkylation reaction using 3-methoxypropyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

  • The presence of both the methoxypropyl side chain and the acetamide group in this compound provides unique chemical properties, such as increased solubility and potential for diverse chemical modifications. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-16-7-3-5-13-11(15)9-14-6-2-4-10(12)8-14/h10H,2-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHZPDHRMLCIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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